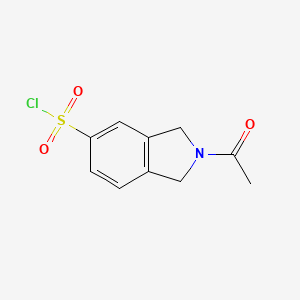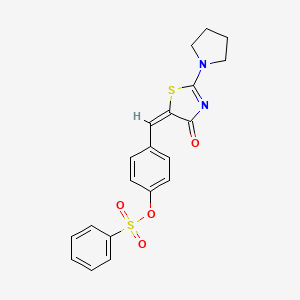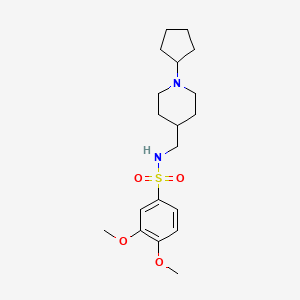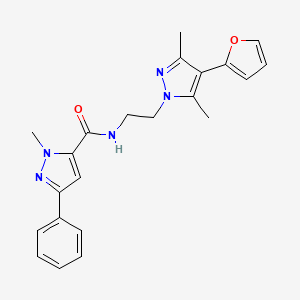![molecular formula C18H12ClFN2O4 B2978430 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 430469-95-7](/img/structure/B2978430.png)
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound with a complex structure . It is related to other compounds such as “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde” and "N’-[(Z)-{4-[(2-Chloro-6-fluoro benzyl)oxy]phenyl}methylene]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furohydrazide" .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, 2-chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole in the preparation of 2-chloro-6-fluorobenzylamine . This is required for the synthesis of 9-substituted adenine .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes elements such as chlorine, fluorine, benzyl, oxygen, phenyl, and pyrimidinetrione . The molecular formula of a related compound, “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde”, is C26H17ClFN3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, the synthesis of “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde” involves the reaction of 2-Formylfuran-5-boronic acid and N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine .Scientific Research Applications
Synthesis and Structural Characterization
The compound "5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione" is related to a class of compounds that have been synthesized for the exploration of their structural characteristics and potential as bioactive molecules. For instance, derivatives of pyrimidine have been synthesized and evaluated for their biological properties, showcasing the importance of such compounds in medicinal chemistry and drug design. The synthesis of such compounds often involves complex chemical reactions that lead to the formation of molecules with specific functional groups that may exhibit a variety of biological activities (Melik-Ogandzhanyan et al., 1978).
Antiproliferative and Antitumor Activities
Phenylbipyridinylpyrazole derivatives synthesized through reactions involving chloro- and fluoro-substituted compounds have been screened for antiproliferative activities against tumor cell lines. These studies highlight the potential of such derivatives in cancer therapy, with certain compounds demonstrating broad-spectrum activity against various cancer cell lines. The antiproliferative effects of these compounds underscore the significance of chemical synthesis in the discovery of new therapeutic agents (Al-Sanea et al., 2015).
Antimicrobial Activity
Compounds synthesized from chloro- and fluoro-substituted precursors have also been investigated for their antimicrobial properties. Such studies are crucial for the development of new antibiotics and antimicrobial agents capable of combating resistant strains of bacteria and other pathogens. The evaluation of these compounds' antimicrobial activities contributes to the broader field of infectious disease research, providing insights into the mechanisms of action and potential therapeutic applications of new chemical entities (Desai et al., 2013).
properties
IUPAC Name |
5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAUYRRLSJKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)
![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)



![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine](/img/structure/B2978363.png)
![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)
![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)
![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)